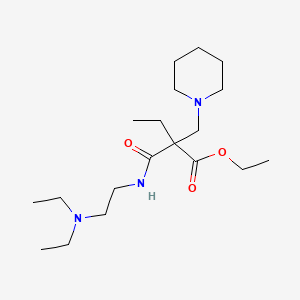
5-Ethenyl-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylic acid, 5-ethenyl- is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties, which make it highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazolecarboxylic acid, 5-ethenyl- typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction is carried out under reflux conditions for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 4-thiazolecarboxylic acid, 5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylic acid, 5-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
4-Thiazolecarboxylic acid, 5-ethenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-thiazolecarboxylic acid, 5-ethenyl- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to changes in physiological processes . For example, it may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but without the carboxylic acid and ethenyl groups.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfoxides and Sulfones: Oxidized derivatives of thiazole.
Uniqueness
4-Thiazolecarboxylic acid, 5-ethenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
87764-55-4 |
|---|---|
Molecular Formula |
C6H5NO2S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
5-ethenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2S/c1-2-4-5(6(8)9)7-3-10-4/h2-3H,1H2,(H,8,9) |
InChI Key |
OGOCKNKCBDGGOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


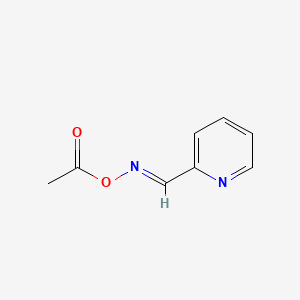
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)

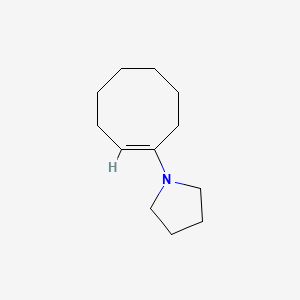
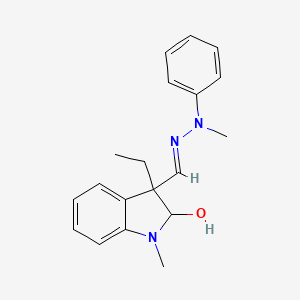


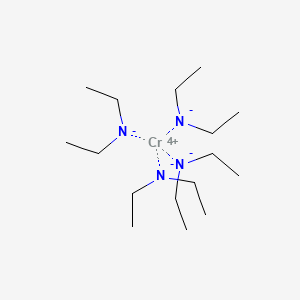

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
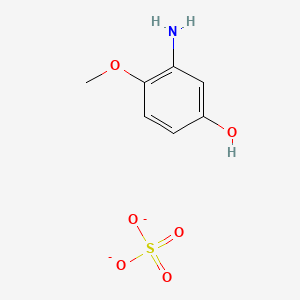
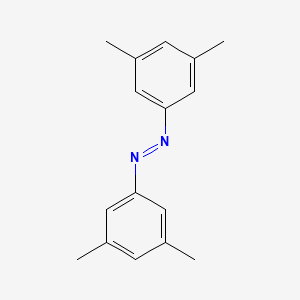
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
